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Compound of Interest

Compound Name:
(3-Methylisoxazol-5-

YL)methanamine

Cat. No.: B119620 Get Quote

This guide provides a detailed comparison of the crystallographic analyses of several (3-
Methylisoxazol-5-YL)methanamine derivatives and related isoxazole compounds. The data

presented herein is intended for researchers, scientists, and drug development professionals to

facilitate an understanding of the structural properties of this class of molecules.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for three distinct derivatives,

offering a quantitative comparison of their solid-state structures.
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Parameter

Derivative 1: 6-
methyl-2-[(5-
methylisoxazol-3-
yl)methyl]-1H-
benzimidazole[1][2]

Derivative 2: N-{[5-
(4-
methylphenyl)-1,2-
oxazol-3-
yl]methyl}prop-2-
en-1-amine[3]

Derivative 3: 4-(4-
chlorophenyl)-5-
methyl-3-{4-[(2-
methylphenyl)meth
oxy]phenyl}-1,2-
oxazole[4][5]

Chemical Formula C₁₃H₁₃N₃O C₂₁H₂₂N₂O₃S C₂₄H₂₀ClNO₂

Molecular Weight 227.27 g/mol 382.47 g/mol 389.86 g/mol

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/n P2₁/c P2₁/c

a (Å) 10.1368 (5) 12.338 (3) 10.5733 (10)

b (Å) 8.3364 (4) 10.985 (2) 22.848 (2)

c (Å) 13.5674 (6) 14.891 (3) 8.7151 (9)

α (°) 90 90 90

β (°) 94.757 (2) 104.29 (3) 101.477 (4)

γ (°) 90 90 90

Volume (Å³) 1141.74 (9) 1954.2 (7) 2063.3 (4)

Z 4 4 4

Calculated Density

(Mg/m³)
1.322 1.300 1.255

Radiation Mo Kα Mo Kα Mo Kα

Temperature (K) 293 293 293

Experimental Protocols
The determination of the crystal structures for the compared derivatives generally follows a

standardized workflow for small molecule single-crystal X-ray diffraction.
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Crystal Growth and Selection
High-quality single crystals are paramount for successful X-ray diffraction analysis. Suitable

crystals, typically 0.1-0.3 mm in size, are grown using various techniques. A common and

effective method for small molecules is slow evaporation. This involves dissolving the purified

compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly

over several days. The resulting crystals are then examined under a microscope, and a well-

formed, defect-free crystal is selected for mounting.

Data Collection
The selected crystal is mounted on a goniometer head, which allows for precise rotation. For

data collection at low temperatures, typically around 100 K, the crystal is flash-cooled in a

stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage. The

diffractometer, equipped with a radiation source (commonly Mo Kα or Cu Kα), directs a beam of

X-rays onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected by

a detector. A complete dataset is obtained by collecting reflections over a wide range of crystal

orientations.[6][7][8]

Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the

intensities of the reflections. The initial crystal structure is solved using direct methods or

Patterson methods, which provide the initial positions of the atoms. This initial model is then

refined using a least-squares minimization process. During refinement, the atomic coordinates

and thermal parameters are adjusted to improve the agreement between the calculated and

observed structure factors. This iterative process continues until the model converges to a final,

accurate representation of the molecular structure.[9][10][11]

Visualizations
The following diagrams illustrate the key workflows and logical relationships in X-ray

crystallography analysis.
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General workflow for single-crystal X-ray crystallography.
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Logical flow of the structure solution and refinement process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

